molecular formula C24H20FN3O3S B2375131 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 688356-18-5

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

Cat. No.: B2375131
CAS No.: 688356-18-5
M. Wt: 449.5
InChI Key: JRFBUPKLUBNBNF-UHFFFAOYSA-N
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Description

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents used in these steps include aniline derivatives, sulfur-containing compounds, and fluorinated aromatic compounds .

Chemical Reactions Analysis

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds to 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone include other quinazoline derivatives, such as:

These compounds share structural similarities with this compound but differ in their specific substituents and biological activities, highlighting the uniqueness of each compound in terms of their therapeutic potential and applications.

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c1-30-18-11-17(12-19(13-18)31-2)26-23-20-5-3-4-6-21(20)27-24(28-23)32-14-22(29)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBUPKLUBNBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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